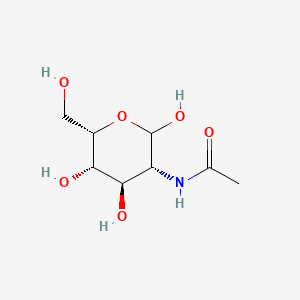

N-Acetyl-L-Idosamine

Description

Structure

3D Structure

Properties

CAS No. |

639465-36-4 |

|---|---|

Molecular Formula |

C8H15NO6 |

Molecular Weight |

221.21 g/mol |

IUPAC Name |

N-[(3R,4R,5S,6S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7+,8?/m0/s1 |

InChI Key |

OVRNDRQMDRJTHS-IQMFPIFPSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@@H](OC1O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Origin of Product |

United States |

Occurrence and Biological Context of N Acetyl L Idosamine

N-Acetyl-L-Idosamine is an L-configured hexosamine, a class of sugars that are less common in nature compared to their D-configured counterparts. researchgate.net Its identification in specific viral systems highlights the unique metabolic capabilities that some viruses have evolved. These capabilities can make viruses independent of the host cell's machinery for producing certain sugar building blocks needed for viral replication. nih.gov

Presence in Viral Glycan Biosynthesis

Glycosylation, the attachment of sugar chains (glycans) to proteins and lipids, is a critical process for the lifecycle of many viruses. frontiersin.org These glycans can play roles in protein folding, stability, and evasion of the host immune system. nih.govbiorxiv.org While many viruses utilize the host cell's glycosylation machinery, some large DNA viruses have been found to possess their own enzymes for glycan biosynthesis. nih.gov This autonomous glycosylation allows them to synthesize unusual monosaccharides that are incorporated into their viral structures. nih.gov

The biosynthesis of this compound is part of a more complex pathway that produces various 2-acetamido-2,6-dideoxy-L-hexoses. nih.govresearchgate.net In this context, this compound, or more specifically its nucleotide-activated form, serves as an intermediate in the synthesis of other rare sugars.

Role in Nucleotide Sugar Metabolism of Specific Organisms (e.g., Megaviridae)

The family Megaviridae, which includes giant viruses that infect amoebas, provides a key example of the unique nucleotide sugar metabolism involving this compound. nih.gov These viruses have large genomes that code for a surprising number of enzymes involved in carbohydrate metabolism, a feature more typical of cellular organisms. nih.gov

In the giant virus Megavirus chilensis, a specific biosynthetic pathway has been identified that starts with UDP-N-acetyl-D-glucosamine (UDP-GlcNAc). nih.govresearchgate.net An enzyme, Mg534, which functions as a 4,6-dehydratase and 5-epimerase, converts UDP-GlcNAc into an intermediate, UDP-4-keto-6-deoxy-N-acetyl-L-idosamine. nih.govresearchgate.net This intermediate is then further metabolized by another enzyme, Mg535, which has 3-epimerase and 4-reductase activity, to produce UDP-N-acetyl-L-rhamnosamine (UDP-L-RhaNAc). nih.govresearchgate.net

This viral pathway is distinct from the analogous pathways found in bacteria, highlighting the unique evolutionary trajectory of these giant viruses. nih.gov The presence of these autonomous metabolic pathways suggests that these viruses can produce sufficient quantities of specific nucleotide sugars required for the extensive glycosylation of their viral components. nih.gov

Detailed Research Findings

The table below summarizes the key enzymes and intermediates in the biosynthetic pathway involving this compound in Megavirus chilensis.

| Precursor | Enzyme | Intermediate | Subsequent Enzyme | Final Product |

| UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) | Mg534 (4,6-dehydratase, 5-epimerase) | UDP-4-keto-6-deoxy-N-acetyl-L-idosamine | Mg535 (3-epimerase, 4-reductase) | UDP-N-acetyl-L-rhamnosamine (UDP-L-RhaNAc) |

This table illustrates the enzymatic conversion of a common sugar nucleotide into a rare one within Megavirus chilensis, highlighting the role of a this compound derivative as a key intermediate.

Biosynthetic Pathways and Enzymatic Transformations of N Acetyl L Idosamine

Precursor Utilization in Biosynthesis

The biosynthetic journey to N-acetyl-L-idosamine begins with the ubiquitous nucleotide sugar, Uridine diphosphate-N-acetyl-D-glucosamine (UDP-GlcNAc). molecularcloud.orgnumberanalytics.com UDP-GlcNAc is a critical intermediate in the metabolism of most organisms, serving as a fundamental building block for glycoproteins, glycolipids, and other essential glycoconjugates. numberanalytics.comgu.se In the context of this compound synthesis, UDP-GlcNAc acts as the primary substrate upon which the initial and decisive enzymatic modifications occur. asm.org Its availability is crucial and is itself regulated by the hexosamine biosynthetic pathway, which converts fructose-6-phosphate (B1210287) into UDP-GlcNAc. numberanalytics.commdpi.com The pathway for this compound formation, therefore, branches off from this central metabolic route, diverting UDP-GlcNAc for the synthesis of specialized sugar moieties. molecularcloud.orgnumberanalytics.com

Specific Enzymatic Steps in this compound Formation

The conversion of UDP-GlcNAc to its L-ido configuration is a multi-step process catalyzed by a cascade of virally encoded enzymes. These enzymes exhibit remarkable specificity and efficiency, performing sequential reactions that modify the stereochemistry and structure of the sugar molecule.

The first committed step in the pathway is catalyzed by the enzyme Mg534, found in Megavirus chilensis. molecularcloud.orgnumberanalytics.com This enzyme is a bifunctional 4,6-dehydratase and 5-epimerase. asm.org It acts on the substrate UDP-GlcNAc, initiating a complex transformation. The reaction involves the removal of a water molecule from positions C-4 and C-6 of the glucose ring, a process known as 4,6-dehydration. molecularcloud.orgnumberanalytics.com Concurrently, Mg534 catalyzes an epimerization at the C-5 position, inverting the stereochemistry. molecularcloud.orgnumberanalytics.com This dual activity results in the formation of the key intermediate, UDP-4-keto-6-deoxy-N-acetyl-L-idosamine. molecularcloud.orgnumberanalytics.comnih.gov Mg534 is classified as an "inverting" 4,6-dehydratase and structural studies suggest it may represent a distinct subfamily of these enzymes. numberanalytics.com

The UDP-4-keto-6-deoxy-N-acetyl-L-idosamine intermediate produced by Mg534 does not accumulate but is immediately processed by the next enzyme in the pathway, Mg535. molecularcloud.orgnumberanalytics.com Mg535 is also a bifunctional enzyme, possessing both 3-epimerase and NADPH-dependent 4-reductase activities. asm.orgnumberanalytics.com It catalyzes the epimerization of the intermediate at the C-3 position and the subsequent reduction of the keto group at the C-4 position, utilizing NADPH as a cofactor. molecularcloud.orgnumberanalytics.com This reaction effectively resolves the unstable keto-sugar intermediate into a more stable final product.

4,6-Dehydration and 5-Epimerization Reactions (e.g., Mg534)

Downstream Metabolic Fates and Products (e.g., UDP-N-Acetyl-L-Rhamnosamine)

The sequential action of Mg534 and Mg535 on the initial UDP-GlcNAc substrate culminates in the synthesis of UDP-N-acetyl-L-rhamnosamine (UDP-L-RhaNAc). asm.orgmolecularcloud.orgnumberanalytics.com This compound is the final product of this specific two-enzyme cascade. The formation of UDP-L-RhaNAc from the this compound intermediate is the primary downstream metabolic fate in this pathway. molecularcloud.orgnumberanalytics.com This activated L-rhamnosamine derivative is then available for use by glycosyltransferases, which incorporate it into the growing glycan chains on viral proteins, contributing to the unique and complex glycosylation patterns observed in giant viruses. asm.orgacs.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Classification | Substrate | Product(s) |

|---|---|---|---|

| Mg534 | 4,6-Dehydratase, 5-Epimerase | UDP-N-acetyl-D-glucosamine | UDP-4-keto-6-deoxy-N-acetyl-L-idosamine |

| Mg535 | 3-Epimerase, 4-Reductase | UDP-4-keto-6-deoxy-N-acetyl-L-idosamine | UDP-N-acetyl-L-rhamnosamine |

Table 2: Biosynthetic Pathway Overview

| Step | Substrate | Enzyme | Reaction | Product |

|---|---|---|---|---|

| 1 | UDP-N-acetyl-D-glucosamine | Mg534 | 4,6-Dehydration & 5-Epimerization | UDP-4-keto-6-deoxy-N-acetyl-L-idosamine |

| 2 | UDP-4-keto-6-deoxy-N-acetyl-L-idosamine | Mg535 | 3-Epimerization & 4-Reduction (NADPH-dependent) | UDP-N-acetyl-L-rhamnosamine |

Regulation of Biosynthetic Enzymes

The regulation of nucleotide sugar biosynthetic pathways is essential to maintain cellular homeostasis and ensure the timely production of necessary glycoconjugates. molecularcloud.org Regulation can occur at multiple levels, including control of substrate availability, feedback inhibition, and transcriptional control of the biosynthetic genes. numberanalytics.comnih.govanr.fr

In the case of the this compound pathway in Megavirus chilensis, a significant form of regulation is at the genetic level. The genes encoding the enzymes Mg534 and Mg535 are located together in a gene cluster within the viral genome. asm.orgnumberanalytics.com This co-localization strongly suggests that they are co-regulated and expressed together, ensuring that all necessary components of the pathway are synthesized concurrently. Research indicates that these genes are expressed during the late stages of viral infection, which aligns with the period of virion assembly and the need for extensive glycan synthesis for structural proteins.

Chemical Synthesis and Derivatization Strategies for N Acetyl L Idosamine

De Novo Synthetic Routes to N-Acetyl-L-Idosamine and Related Amino Sugars

De novo synthesis provides a powerful approach to construct complex carbohydrates like this compound from simpler, achiral, or readily available chiral precursors. This strategy allows for the introduction of diverse functionalities and stereochemical arrangements that may not be easily accessible from common carbohydrate starting materials.

One notable de novo synthesis of a related amino sugar, pseudaminic acid, starts from L-allo-threonine. whiterose.ac.uk While not directly yielding L-IdoNAc, this approach exemplifies the principles of building the carbon skeleton and introducing the required stereocenters from non-carbohydrate precursors. Another strategy involves the manipulation of N-acetyl-D-glucosamine (D-GlcNAc) to produce L-idosamine, a precursor to the target molecule. whiterose.ac.uk This process involves a series of transformations to invert stereocenters and modify functional groups. whiterose.ac.uk

A key challenge in these syntheses is the stereocontrolled introduction of the amino group. One reported method involved an attempted azide (B81097) inversion at the C4 position of an L-idosamine precursor, which proved unsuccessful. whiterose.ac.uk An alternative and successful approach utilized a Dess-Martin periodinane oxidation to form a ketone, followed by oxime formation and subsequent reduction to establish the desired amine stereochemistry. whiterose.ac.uk

The synthesis of amino sugars can also be achieved through biosynthetic pathways. In bacteria, amino sugars are typically formed by the conversion of monosaccharides. researchgate.net For instance, the biosynthesis of pseudaminic acid begins with UDP-GlcNAc, which undergoes a series of enzymatic transformations to yield the final product. whiterose.ac.uk While not a chemical synthesis in the traditional sense, understanding these biological routes can inspire the design of chemoenzymatic or purely synthetic strategies.

Stereoselective Synthesis Methodologies

The stereochemical configuration of this compound, with its multiple chiral centers, demands highly stereoselective synthetic methods to ensure the desired isomeric purity. Various strategies have been developed to control the stereochemistry during the formation of the pyranose ring and the introduction of substituents.

Key stereoselective reactions employed in the synthesis of amino sugars include:

Nucleophilic Addition to Carbonyls: The addition of nucleophiles to ketone intermediates is a common strategy. The stereochemical outcome can often be controlled by the choice of reducing agent and the steric environment around the carbonyl group.

Epoxidation and Ring-Opening: Stereoselective epoxidation of an alkene followed by regioselective and stereospecific ring-opening with a nitrogen nucleophile is a powerful method for introducing both an amino and a hydroxyl group with defined stereochemistry. researchgate.net

Radical Additions: Visible light-promoted photoredox catalysis has been utilized for the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, providing a route to unnatural α-amino acids which are building blocks for more complex structures. nih.gov

Cyclization Reactions: Intramolecular cyclization reactions, such as the nitroso-ene-type cyclization, can be used to form the carbohydrate ring with a high degree of stereocontrol, introducing a nitrogen atom into the carbon framework simultaneously. researchgate.net

The choice of starting material and the sequence of reactions are critical for achieving the desired stereochemistry. For example, starting from a chiral pool material like D-glucosamine allows for the utilization of its existing stereocenters to influence the formation of new ones. researchgate.net

Preparation of Carbocyclic Analogues of L-Idosamine

Carbocyclic analogues, or carbasugars, are mimics of natural sugars where the endocyclic oxygen atom is replaced by a methylene (B1212753) group (–CH₂–). These analogues are of significant interest because they often exhibit enhanced metabolic stability and can act as inhibitors of carbohydrate-processing enzymes.

The synthesis of carbocyclic analogues of L-idosamine has been successfully achieved. worldscientific.comrsc.org A common and effective strategy is the Ferrier carbocyclization. researchgate.networldscientific.com This reaction involves the conversion of a 6-O-acylated-glycal into a cyclohexanone (B45756) derivative, which serves as a key intermediate for the synthesis of various carbasugars.

A notable synthesis of pseudo-L-idosamine derivatives started from D-glucosamine. researchgate.netuni-konstanz.de The key intermediate, a chiral cyclohexanone, was prepared and then subjected to either methoxy-methylenation or methylenation. researchgate.netrsc.org Subsequent stereoselective oxymercuration of the resulting vinyl ether or hydroboration of the exocyclic methylene derivative led to the desired pseudo-D-glucosamine and pseudo-L-idosamine derivatives, respectively. researchgate.netrsc.org This approach demonstrates good stereoselectivity in constructing the carbocyclic core. worldscientific.com

These carbocyclic analogues of L-idosamine are valuable for studying the biological roles of their natural counterparts and as potential therapeutic agents. uni-konstanz.de

Synthesis of Phospha-Sugar Analogues of this compound

Phospha-sugars are another class of carbohydrate mimetics where the ring oxygen is replaced by a phosphorus atom. This modification introduces a phosphinyl group into the hemiacetal ring, significantly altering the electronic and conformational properties of the sugar.

The synthesis of a phospha-sugar analogue of this compound has been reported. researchgate.netokayama-u.ac.jp The synthetic route commences from a 5-deoxy-5-dimethoxyphosphoryl-L-idose dimethyl acetal (B89532) derivative. researchgate.netclockss.org This precursor undergoes a series of transformations including hydride reduction, treatment with hydrochloric acid, and subsequent oxidation with hydrogen peroxide. researchgate.netokayama-u.ac.jp This sequence of reactions ultimately affords the this compound phospha-sugar. researchgate.netokayama-u.ac.jpclockss.org

A key step in the synthesis of the phospha-sugar precursors is the addition of a phosphonate (B1237965) to a hexos-5-ulose derivative, followed by deoxygenation. clockss.org For instance, starting from N-acetyl-D-glucosamine, a methyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-xylo-hexofuranosid-5-ulose can be prepared. okayama-u.ac.jpclockss.org The addition of dimethyl phosphonate to this ulose and subsequent deoxygenation provides a 5-deoxy-5-dimethoxyphosphoryl-D-glucofuranoside derivative, which can then be converted to the corresponding phospha-sugar. researchgate.netokayama-u.ac.jp A similar strategy is employed for the L-ido configuration.

The resulting phospha-sugar analogues are valuable tools for probing biological systems and may exhibit unique biological activities due to the presence of the phosphorus atom in the ring.

Design and Synthesis of Modified Derivatives for Probing Biological Systems

The chemical modification of this compound and its analogues is a key strategy for developing probes to investigate biological systems and to create potential therapeutic agents. researchgate.net These modifications are designed to enhance properties such as metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.net

Types of Modified Derivatives:

| Derivative Class | Modification | Purpose |

| Carbasugars | Replacement of the ring oxygen with a methylene group. | Increased metabolic stability, potential enzyme inhibition. researchgate.netuni-konstanz.de |

| Phospha-sugars | Replacement of the ring oxygen with a phosphorus atom. | Altered electronic and conformational properties, potential for unique biological activities. researchgate.netokayama-u.ac.jp |

| Fluorinated Analogues | Introduction of fluorine atoms. | Increased enzymatic and chemical stability, reduced hydrophilicity. researchgate.net |

| N- and O-phosphorylated Derivatives | Addition of phosphate (B84403) groups to nitrogen or oxygen atoms. | Can mimic naturally phosphorylated sugars and interact with specific binding sites. nih.gov |

| Glycomimetics | Structural and functional mimics of carbohydrates. | Designed to replace native ligands with enhanced stability, bioavailability, and potentially improved affinity and selectivity. researchgate.net |

The synthesis of these derivatives often involves multi-step sequences starting from readily available carbohydrates or through de novo routes. For example, the synthesis of 5a-substituted carba-glucosamines, which can be considered modified derivatives, provides a library of compounds for screening against biological targets like the glmS riboswitch, which is involved in bacterial cell wall synthesis. uni-konstanz.de

The design of these molecules is often guided by an understanding of the structure and function of the target biological system. researchgate.net Techniques such as molecular docking can be used to predict the binding of designed derivatives to target proteins, aiding in the selection of promising candidates for synthesis and biological evaluation. nih.gov

Advanced Analytical and Spectroscopic Methodologies for N Acetyl L Idosamine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of N-Acetyl-L-Idosamine. csic.es By mapping the magnetic properties of atomic nuclei, NMR provides a comprehensive picture of the molecule's three-dimensional structure and connectivity. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of all proton (¹H) and carbon-¹³ (¹³C) atoms within the molecule. nih.gov

In the ¹H NMR spectrum of carbohydrates like NAcIdo, distinct regions correspond to different types of protons. nih.gov Anomeric protons typically resonate in the δ 4.4–6.0 ppm range, while protons attached to carbons bearing hydroxyl or amide groups are usually found between δ 3.2–4.2 ppm. nih.gov The methyl protons of the N-acetyl group appear as a characteristic singlet around δ 2.0–2.2 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the pyranose ring and the N-acetyl group. For instance, in N-acetyl-D-glucosamine, a related compound, the anomeric carbon (C1) resonates at approximately 97.6 ppm, while the carbonyl carbon of the acetyl group is found around 177.5 ppm. bmrb.io

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Anomeric (H-1/C-1) | 4.4 - 6.0 | 90 - 100 |

| Ring Protons/Carbons (H-2 to H-6/C-2 to C-6) | 3.2 - 4.2 | 55 - 80 |

| N-Acetyl Methyl (CH₃) | 2.0 - 2.2 | 22 - 25 |

| N-Acetyl Carbonyl (C=O) | - | 175 - 178 |

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for analyzing biomolecules like NAcIdo because it minimizes fragmentation during the ionization process. wikipedia.org In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. creative-proteomics.comnih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte molecule. creative-proteomics.comnih.gov

For NAcIdo, ESI-MS is typically performed in positive ion mode, where the molecule is protonated to form the pseudomolecular ion [M+H]⁺. Adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. The high accuracy of modern mass spectrometers allows for the determination of the molecular weight of NAcIdo with high precision, which serves as a primary confirmation of its identity. The technique is also highly sensitive, enabling the detection of trace-level impurities. nih.gov

Tandem Mass Spectrometry, or MS/MS, provides a deeper level of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This technique is crucial for distinguishing between isomers and for confirming the specific structure of NAcIdo.

In a typical MS/MS experiment, the [M+H]⁺ ion of NAcIdo is selected in the first stage of the mass spectrometer (MS1). wikipedia.org This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions. uab.edu These product ions are then analyzed in the second stage of the mass spectrometer (MS2). wikipedia.org

The fragmentation pattern is characteristic of the molecule's structure. For N-acetylated amino sugars, common fragmentation pathways include the loss of water (-18 Da), the loss of the N-acetyl group (-59 Da), and cleavage of the glycosidic bonds, resulting in a series of fragment ions that can be used to piece together the structure of the original molecule. By analyzing the masses and relative abundances of these fragments, researchers can confirm the identity and structural integrity of this compound. researchgate.net

| Ion Type | Description | Typical Observation |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | ESI-MS |

| [M+Na]⁺ | Sodium adduct of the molecular ion | ESI-MS |

| [M+H-H₂O]⁺ | Loss of a water molecule | MS/MS |

| [M+H-CH₃CONH₂]⁺ | Loss of the acetamide (B32628) group | MS/MS |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound and for the analysis of its purity in complex mixtures. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. sielc.com Due to the polar nature of NAcIdo, reversed-phase (RP) HPLC is a commonly employed method. In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and a more nonpolar organic solvent like acetonitrile. insights.biojrespharm.com

The separation is based on the partitioning of NAcIdo between the stationary and mobile phases. By carefully controlling the composition of the mobile phase (e.g., isocratic or gradient elution), a high degree of separation can be achieved. insights.bio Detection is often accomplished using a UV detector, as the amide bond in NAcIdo exhibits some absorbance at low UV wavelengths (around 190-210 nm), or more advanced detectors like evaporative light scattering detectors (ELSD) or refractive index (RI) detectors. nih.gov The retention time of NAcIdo under specific HPLC conditions is a characteristic property that can be used for its identification, while the peak area allows for its quantification.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase (e.g., C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (190-210 nm), ELSD, or RI |

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of MS. wikipedia.org This hyphenated technique is particularly powerful for the analysis of this compound in complex biological matrices. researchgate.net

As the separated components elute from the HPLC column, they are directly introduced into the ion source of the mass spectrometer (typically ESI). wikipedia.org The mass spectrometer provides molecular weight information for each eluting peak, allowing for positive identification of NAcIdo even in the presence of co-eluting impurities.

Furthermore, by operating the mass spectrometer in tandem MS mode (LC-MS/MS), fragmentation data can be obtained for the eluting NAcIdo peak, providing an additional layer of structural confirmation. nih.govnih.gov This makes LC-MS/MS an exceptionally robust and reliable method for both the qualitative and quantitative analysis of this compound, offering high specificity and low detection limits. biorxiv.org

High-Performance Liquid Chromatography (HPLC)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. scirp.orgugr.esmdpi.com This method relies on the diffraction of an X-ray beam by the ordered lattice of a single crystal. scirp.orgmdpi.com By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. scirp.org

For this compound, obtaining a single crystal of sufficient quality would be the first and often most challenging step. scirp.org Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be collected and processed to solve the crystal structure.

The analysis would provide definitive information on:

Molecular Conformation: The preferred chair or boat conformation of the pyranose ring in the solid state.

Stereochemistry: Confirmation of the absolute configuration of all chiral centers.

Intramolecular Hydrogen Bonding: The presence and geometry of hydrogen bonds within a single molecule, for instance, between the hydroxyl groups and the acetamido group.

Intermolecular Interactions: A detailed map of the hydrogen-bonding network and van der Waals forces that hold the molecules together in the crystal lattice. This is crucial for understanding the packing and stability of the solid-state form.

Although no specific crystal structure data for this compound has been published, a study on a new conformational polymorph of the related compound N-acetyl-L-cysteine highlights the level of detail that can be obtained. rsc.org For illustrative purposes, the table below shows the kind of crystallographic data that would be determined from an X-ray diffraction experiment. The values are hypothetical for this compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₈H₁₅NO₆ |

| Formula Weight | The molar mass of the compound. | 221.21 g/mol |

| Crystal System | The basic geometric framework of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.5 Å, b = 8.0 Å, c = 15.0 Å α = 90°, β = 90°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 660.0 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.112 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational motions of molecules. spectroscopyonline.com These techniques are highly sensitive to the presence of specific functional groups and the conformational state of a molecule. gre.ac.uk While FT-IR measures the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light. spectroscopyonline.com The two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa.

For this compound, these techniques would provide a detailed fingerprint of its molecular structure. Experimental and computational studies on related N-acetylated compounds, such as N-acetyl-L-Asp and N-acetyl-L-Glu, have shown that density functional theory (DFT) calculations can be used to accurately predict and assign vibrational spectra. gre.ac.ukresearchgate.net

Key vibrational modes for this compound would include:

O-H and N-H Stretching: Bands in the high-frequency region (typically 3500-3200 cm⁻¹) corresponding to the hydroxyl and amide N-H groups. The position and shape of these bands are sensitive to hydrogen bonding. nih.gov

C-H Stretching: Vibrations of the methyl and methine C-H bonds, usually found around 3000-2800 cm⁻¹.

Amide Bands: The amide group gives rise to several characteristic bands. The Amide I band (primarily C=O stretching) is typically observed between 1680-1630 cm⁻¹, and its position is sensitive to conformation and hydrogen bonding. The Amide II band (a mix of N-H bending and C-N stretching) appears around 1570-1515 cm⁻¹. spectroscopyonline.com

Although a specific experimental spectrum for this compound is not available, the table below summarizes the expected characteristic vibrational bands and their approximate frequency ranges based on data from analogous N-acetylated sugars like N-acetyl-D-glucosamine. researchgate.netresearchgate.net

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| 3500 - 3200 | O-H and N-H stretching | FT-IR, Raman |

| 3000 - 2800 | C-H stretching (CH, CH₂, CH₃) | FT-IR, Raman |

| 1680 - 1630 | Amide I (C=O stretching) | FT-IR (strong), Raman (moderate) |

| 1570 - 1515 | Amide II (N-H bending, C-N stretching) | FT-IR (moderate), Raman (weak) |

| ~1420 | CH₂ scissoring | FT-IR, Raman |

| ~1375 | CH₃ symmetric bending | FT-IR, Raman |

| ~1320 | Amide III (C-N stretching, N-H bending) | FT-IR (moderate), Raman (moderate) |

| 1200 - 1000 | C-O, C-C stretching (pyranose ring modes) | FT-IR (strong), Raman (moderate) |

| < 900 | Skeletal deformations, ring modes | FT-IR, Raman |

Applications in Glycoconjugate and Glycoengineering Research

Utilization as a Building Block in Glycan Synthesis

The distinct stereochemistry of N-Acetyl-L-Idosamine makes it a valuable building block for the synthesis of rare or unnatural glycans. researchgate.net The creation of complex oligosaccharides is a challenging field, and the inclusion of L-IdoNAc allows for the generation of novel structures that can be used to explore biological functions. nih.govacs.org

In some biological systems, L-IdoNAc is an intermediate in enzymatic pathways. For example, some UDP-GlcNAc 4,6-dehydratases possess a C5-inverting activity that converts UDP-GlcNAc into UDP-4-keto-6-deoxy-L-IdoNAc. nih.gov This intermediate is found in the biosynthetic pathways of bacterial sugars like pseudaminic acid. nih.govwhiterose.ac.uk The enzymatic and chemical synthesis of L-IdoNAc and its derivatives expands the toolbox for creating complex glycans for various research applications. acs.orgrsc.org

Table 1: Examples of L-IdoNAc and its Derivatives in Synthesis

| Compound/Intermediate | Context | Organism/Method | Reference |

|---|---|---|---|

| Peracetylated D-IdoNAc | Chemical Synthesis | Approach from tartaric acid | researchgate.net |

| UDP-4-keto-6-deoxy-L-IdoNAc | Biosynthetic Intermediate | Megavirus chilensis | mdpi.com |

Development of Glycosyltransferase Inhibitors or Modulators

Glycosyltransferases are key enzymes in the synthesis of glycans and are attractive targets for developing inhibitors for therapeutic and research purposes. numberanalytics.comrsc.org The structural similarity of L-IdoNAc to natural substrates like GlcNAc makes it a suitable scaffold for designing specific inhibitors. nih.gov

One area of focus has been on enzymes that use UDP-GlcNAc as a substrate. For example, the enzyme PseB, a UDP-GlcNAc 4,6-dehydratase from Campylobacter jejuni, not only produces the precursor for pseudaminic acid but can also catalyze an undesired epimerization reaction. whiterose.ac.uk Understanding these enzymatic mechanisms is crucial for designing inhibitors. By modifying the L-IdoNAc structure, researchers can create analogs that bind to a glycosyltransferase's active site, potentially blocking its function. rsc.org

While specific inhibitors based directly on the L-IdoNAc scaffold are still an emerging area of research, the principle is well-established with other amino sugars. For instance, inhibitors of O-GlcNAc transferase (OGT), which transfers GlcNAc to proteins, are of significant interest. The development of selective inhibitors for the many glycosyltransferase isoenzymes, such as the 20 polypeptide GalNAc-transferases, is a major challenge where novel sugar scaffolds could play a role. nih.gov The synthesis of L-IdoNAc derivatives provides a platform for exploring new inhibitor chemotypes that could offer greater specificity than traditional substrate analogs. rsc.orgunimi.it

Probing Carbohydrate-Protein Interactions

The specific interactions between carbohydrates and proteins, such as lectins, are fundamental to many biological processes, including cell signaling and immune responses. nih.govfrontiersin.org The unique three-dimensional structure of L-IdoNAc allows it to be used as a chemical probe to investigate the specificity of these interactions. frontiersin.org

By synthesizing glycans that contain L-IdoNAc instead of its more common epimer, D-GlcNAc, researchers can assess how a subtle change in a sugar's stereochemistry affects protein binding. nih.gov These studies help to map the binding sites of lectins and other carbohydrate-binding proteins, revealing the critical role of specific hydroxyl group orientations in molecular recognition. nih.govscilit.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| N-Acetyl-D-galactosamine |

| N-Acetyl-D-glucosamine |

| This compound |

| Peracetylated D-IdoNAc |

| Pseudaminic acid |

| Tartaric acid |

| UDP-4-keto-6-deoxy-L-IdoNAc |

Emerging Research Directions and Future Perspectives

Elucidation of Undiscovered Metabolic Pathways

The study of metabolic pathways involving N-Acetyl-L-Idosamine is still in its nascent stages, with much of its metabolic fate and function in various organisms remaining unknown. However, recent research has begun to uncover its involvement in specialized biosynthetic pathways, particularly in microorganisms.

One significant discovery has been made in the giant virus Megavirus chilensis. Research has identified a metabolic pathway where a derivative of this compound is synthesized. In this pathway, the enzyme Mg534 catalyzes the 4,6-dehydration and 5-epimerization of UDP-N-acetyl-D-glucosamine, leading to the formation of UDP-4-keto-6-deoxy-N-acetyl-L-idosamine. This intermediate is then further processed by another enzyme, Mg535, which epimerizes it at the C-3 position and reduces it at the C-4 position to produce UDP-N-acetyl-L-rhamnosamine. This pathway highlights a clear, albeit complex, metabolic route for an L-idosamine derivative.

Furthermore, L-idosamine derivatives have been identified as key precursors in chemoenzymatic synthetic strategies that are inspired by natural biosynthetic pathways. For instance, a 2,6-dideoxy-N-acetyl-L-idosamine derivative serves as a crucial intermediate in the chemical synthesis of pseudaminic acid, a unique sugar found in pathogenic bacteria. sci-hub.se While this is a laboratory synthesis, it points towards potential, yet-to-be-discovered, natural pathways where this compound or its derivatives act as fundamental building blocks for more complex molecules. sci-hub.se

The broader biosynthesis of amino sugars typically involves the action of aminotransferases and amidotransferases, which introduce an amino group from donors like L-glutamate or L-glutamine onto the keto forms of sugar phosphates or nucleotides. researchgate.net Investigating analogous enzymatic reactions for L-idose-based sugars could uncover novel metabolic routes. The challenge lies in the fact that many metabolic pathways are interconnected, with amino acid, carbohydrate, and nucleotide metabolism influencing one another. researchgate.net Future research employing techniques like toxicometabolomics and stable isotope labeling will be crucial for mapping the complete metabolic network of this compound and understanding its regulation and integration with central metabolism in various organisms. nih.govembopress.org

Novel Synthetic Approaches for Complex Analogs

The scarcity of this compound from natural sources and the stereochemical challenges associated with its structure have spurred the development of innovative synthetic methodologies. These approaches are not only crucial for obtaining the parent compound but also for generating complex analogs needed to probe its biological functions.

A flexible synthetic route has been developed that allows access to both the D- and the largely unknown L-configured enantiomers of N-acetylidosamine (IdoNAc). researchgate.net A key step in this strategy involves the palladium-catalyzed, stereo- and regioselective opening of an epoxide, followed by the introduction of an azide (B81097) group. researchgate.net This method has successfully produced peracetylated D-IdoNAc, demonstrating a powerful approach to creating stereochemically defined derivatives. researchgate.net

Other novel synthetic strategies have focused on creating analogs with modified ring structures, such as phospha-sugars and carbasugars.

Phospha-sugar Analogs : Researchers have successfully synthesized an this compound phospha-sugar. This multi-step synthesis begins with the more common N-acetyl-D-glucosamine and proceeds through a 5-deoxy-5-dimethoxyphosphoryl-L-idose dimethyl acetal (B89532) derivative to yield the final phospha-sugar analog.

Carbocyclic Analogs : The synthesis of carba-analogs, where the ring oxygen is replaced by a methylene (B1212753) group, has also been achieved. One such synthesis of a carba-β-L-idosamine derivative was accomplished through the hydroboration of a protected cyclohexene (B86901) precursor. researchgate.net These carbocyclic mimics are often more stable towards enzymatic hydrolysis and can act as potent inhibitors or probes of carbohydrate-processing enzymes. biorxiv.org In one study, a hydroboration reaction yielded a 5a-hydroxy-carba-β-L-idosamine derivative as the major product.

These synthetic endeavors are critical, as the creation of diverse libraries of analogs is a key strategy in drug discovery and chemical biology. acs.org The ability to generate these complex molecules opens the door to systematic studies of their structure-activity relationships.

Interactive Table: Synthetic Approaches to this compound Analogs

| Analog Type | Key Synthetic Strategy | Starting Material (Example) | Resulting Analog |

|---|---|---|---|

| Peracetylated IdoNAc | Pd-catalyzed epoxide opening and azidation | Enantiopure tartaric acid derivative | Peracetylated D-N-acetylidosamine |

| Phospha-sugar | Addition of phosphonate (B1237965) and subsequent modifications | N-acetyl-D-glucosamine | This compound phospha-sugar |

| Carbocyclic sugar | Hydroboration of a cyclohexene derivative | Oxazolidine-pseudo-D-glucosamine derivative | Pseudo-L-idosamine derivative researchgate.net |

Exploration of Broader Biological Functions in Diverse Organisms

The biological significance of this compound is largely uncharted territory, primarily due to the historical difficulty in accessing the compound and its derivatives. However, the functions of related amino sugars and initial findings for L-IdoNAc itself suggest several promising avenues for future investigation.

General studies indicate that 2-amino-2-deoxy sugars, the class to which N-acetylidosamine belongs, are fundamental components of vital biopolymers across a wide range of organisms, including glycosaminoglycans, peptidoglycans, and lipopolysaccharides. researchgate.net This suggests a foundational structural role for L-IdoNAc in the cellular architecture of certain species.

More specific functions are beginning to be uncovered in microorganisms. The metabolic pathway discovered in Megavirus chilensis, which produces a UDP-linked this compound derivative, is part of the machinery for synthesizing the virus's complex and atypical surface glycans. It is hypothesized that these unique glycans could play a role in the virion's structural integrity or in mediating adhesion to its host organism.

The role of other rare bacterial sugars provides a compelling model for the potential functions of this compound. For example, pseudaminic acids, which are structurally related nine-carbon sugars, are found on the surfaces of pathogenic bacteria. These molecules can engage in "molecular mimicry," disguising the pathogen from the host's immune system or even dampening the immune response. Given that this compound derivatives can serve as synthetic precursors to pseudaminic acid, it is plausible that L-IdoNAc itself or its derivatives could be involved in similar host-pathogen interactions in yet-unidentified microbes. sci-hub.se

The development of synthetic analogs, as detailed previously, is paramount for exploring these potential functions. Carbasugar analogs of related amino sugars have already demonstrated antibiotic properties by acting as mimics of natural metabolites and interfering with essential pathways, such as the activation of the glmS riboswitch which is crucial for bacterial cell wall synthesis. researchgate.netbiorxiv.org Testing the growing library of this compound analogs for similar antimicrobial or immunomodulatory activities is a key future direction that could yield novel therapeutic agents.

Q & A

Basic: What are the primary methodologies for synthesizing N-Acetyl-L-Idosamine in laboratory settings?

Synthesis of this compound (IdoNAc) typically involves enzymatic or chemical approaches. Enzymatic synthesis, inspired by protocols for related N-acetylated sugars (e.g., N-Acetyl-lactosamine), may employ glycosyltransferases or epimerases in ionic liquid systems to enhance reaction efficiency and selectivity . For chemical synthesis, protecting group strategies (e.g., acetylation of hydroxyl and amine groups) are critical. A multi-step protocol might include:

- Step 1 : Selective protection of the C2 amine and hydroxyl groups using acetyl or benzoyl groups.

- Step 2 : Glycosylation with a galactose donor to form the β-(1→4) linkage.

- Step 3 : Deprotection via hydrolysis under mild acidic conditions.

Validation requires NMR (e.g., , ) and mass spectrometry (MS) to confirm stereochemistry and purity .

Advanced: How can researchers resolve contradictions in structural data for this compound derivatives?

Discrepancies in structural data (e.g., conflicting NMR assignments) often arise from stereochemical ambiguity or solvent-induced conformational changes. To address this:

- Multi-dimensional NMR : Use - COSY and - HSQC to resolve overlapping signals in crowded spectral regions.

- Computational modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts for different stereoisomers.

- Crystallography : X-ray diffraction of crystalline derivatives (e.g., indoxyl glycosides) provides definitive stereochemical confirmation .

Contradictions in mass spectral data (e.g., unexpected adducts) may require optimizing ionization conditions (e.g., ESI vs. MALDI) and collision energy settings .

Basic: What analytical techniques are most reliable for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Key parameters:

- Column : HILIC (hydrophilic interaction liquid chromatography) for polar carbohydrate separation.

- Ionization : Negative-ion mode ESI for enhanced detection of deprotonated molecules ([M-H]).

- Internal standards : Isotope-labeled analogs (e.g., -N-Acetyl-L-Idosamine) to correct for matrix effects .

For low-abundance samples, pre-concentration via solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery .

Advanced: How can artifactual formation of impurities (e.g., nitrosamines) be minimized during sample preparation?

N-Nitrosamine formation is a risk in amine-containing compounds like IdoNAc under nitrosating conditions (e.g., acidic pH, nitrite contamination). Mitigation strategies include:

- Additives : Introduce antioxidants (e.g., ascorbic acid) to scavenge nitrosating agents.

- Low-temperature storage : Store samples at -80°C to slow degradation.

- Validated extraction protocols : Avoid solvents like dimethylformamide (DMF), which may introduce secondary amines. Use LC-HRMS to monitor for NDMA (N-Nitrosodimethylamine) artifacts .

Basic: What stability challenges arise when storing this compound, and how are they addressed?

IdoNAc is prone to hydrolysis (amide bond cleavage) and oxidation (C2 acetyl group). Stability protocols:

- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent moisture uptake.

- Buffered solutions : Use pH 7.4 phosphate buffer for aqueous solutions, with sodium azide (0.02%) to inhibit microbial growth.

- Stability-indicating assays : Monitor degradation via HPLC-UV at 210 nm, tracking peaks for glucosamine (hydrolysis product) and oxidized derivatives .

Advanced: What computational tools are effective for predicting the biological activity of this compound in glycan-binding studies?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) can model interactions with lectins or enzymes. Key steps:

- Ligand preparation : Generate 3D conformers of IdoNAc using tools like Open Babel.

- Receptor flexibility : Account for induced-fit effects via flexible docking or ensemble docking.

- Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinities.

Experimental validation with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical to confirm computational predictions .

Basic: How can researchers distinguish this compound from its stereoisomers (e.g., N-Acetyl-D-Glucosamine)?

Differentiation relies on:

- Optical rotation : L-Idosamine exhibits a specific rotation ([α]) distinct from D-glucosamine.

- Enzymatic assays : Use β-hexosaminidase, which selectively hydrolyzes D-isomers.

- Chiral chromatography : Employ a CHIRALPAK IG-U column with acetonitrile/water mobile phase .

Advanced: What strategies optimize the enzymatic synthesis of this compound in non-aqueous media?

Ionic liquids (e.g., [BMIM][BF) enhance enzyme stability and substrate solubility. Optimization steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.